

# Spectroscopic Profile of 2-(Aminomethyl)pyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Aminomethyl)pyridin-3-ol

Cat. No.: B061834

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## Introduction

**2-(Aminomethyl)pyridin-3-ol** is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs that are common in biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and application in further research. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **2-(Aminomethyl)pyridin-3-ol**.

Disclaimer: As of the latest literature search, a complete, experimentally verified dataset for **2-(Aminomethyl)pyridin-3-ol** is not readily available in the public domain. The data presented below is based on the analysis of structurally similar compounds and predicted values.

## Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-(Aminomethyl)pyridin-3-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-(Aminomethyl)pyridin-3-ol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.8 - 8.0	d	H-6 (proton on the carbon adjacent to the ring nitrogen)
~7.0 - 7.2	t	H-4 (proton on the carbon between the two substituents)
~6.8 - 7.0	d	H-5 (proton on the carbon adjacent to the hydroxyl group)
~4.0 - 4.2	s	-CH <sub>2</sub> - (aminomethyl group)
~2.0 - 3.0	br s	-NH <sub>2</sub> (amino group)
~9.0 - 10.0	br s	-OH (hydroxyl group)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-(Aminomethyl)pyridin-3-ol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 160	C-3 (carbon bearing the hydroxyl group)
~145 - 150	C-2 (carbon bearing the aminomethyl group)
~140 - 145	C-6 (carbon adjacent to the ring nitrogen)
~125 - 130	C-4 (carbon between the two substituents)
~115 - 120	C-5 (carbon adjacent to the hydroxyl group)
~45 - 50	-CH <sub>2</sub> - (aminomethyl group)

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-(Aminomethyl)pyridin-3-ol**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3200	O-H, N-H	Stretching
3100 - 3000	Aromatic C-H	Stretching
1600 - 1450	C=C, C=N	Ring Stretching
1400 - 1200	C-O, C-N	Stretching
1200 - 1000	In-plane C-H	Bending
900 - 700	Out-of-plane C-H	Bending

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-(Aminomethyl)pyridin-3-ol**

m/z	Ion
124.06	[M] <sup>+</sup> (Molecular Ion)
107.06	[M-NH <sub>3</sub> ] <sup>+</sup>
95.05	[M-CH <sub>2</sub> NH <sub>2</sub> ] <sup>+</sup>
78.04	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridine ring fragment)

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **2-(Aminomethyl)pyridin-3-ol**.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD, or D<sub>2</sub>O). The choice of solvent will depend on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH<sub>2</sub>).
- **<sup>1</sup>H NMR Acquisition:**

- Instrument: A 300 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- <sup>13</sup>C NMR Acquisition:
  - Instrument: A 75 MHz or higher field NMR spectrometer.
  - Pulse Program: Proton-decoupled <sup>13</sup>C experiment.
  - Spectral Width: 0-200 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024 or more, depending on the sample concentration.

## IR Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix approximately 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:

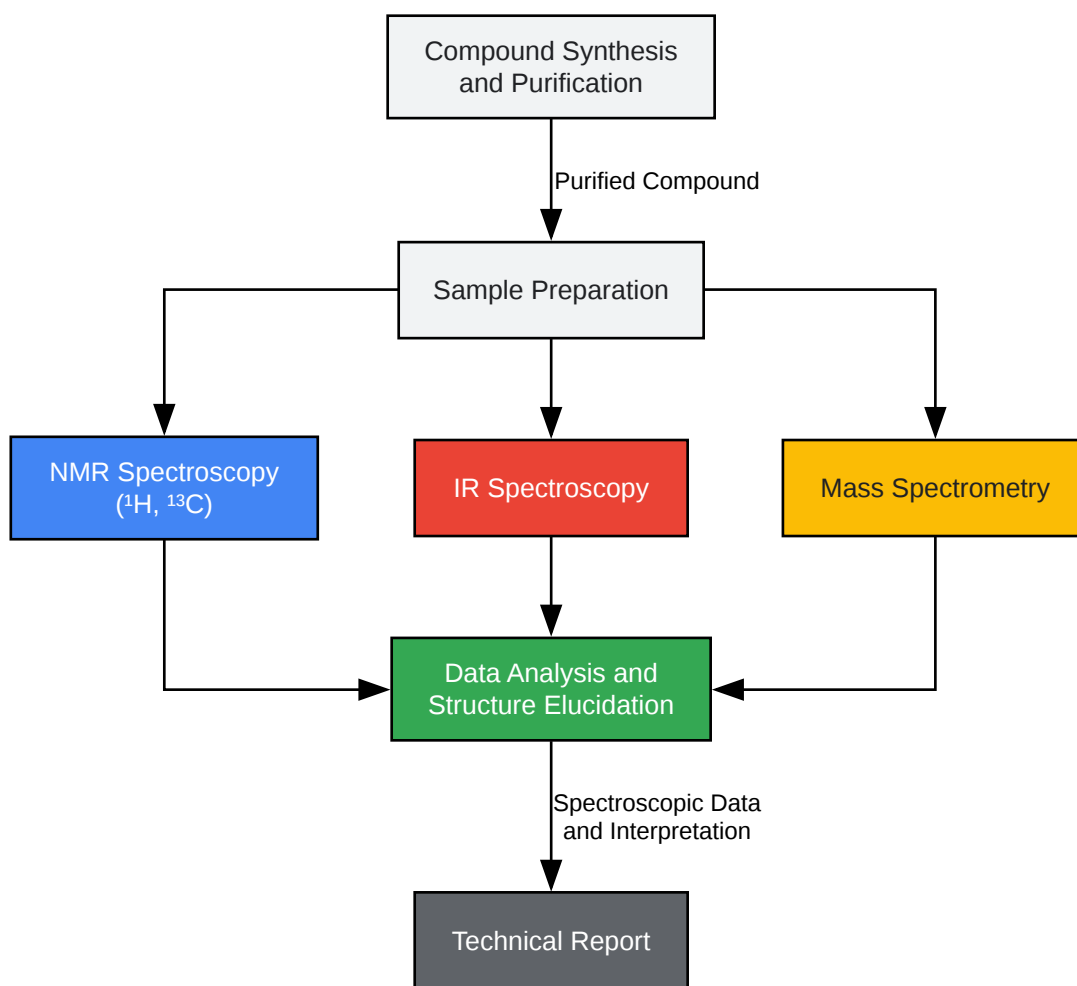
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the compound (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
  - Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
  - Ionization Mode: Positive ion mode is typically used for compounds with basic nitrogen atoms.
  - Mass Range: Scan a mass-to-charge ( $m/z$ ) range that includes the expected molecular weight of the compound (e.g.,  $m/z$  50-300).
  - Analysis: The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

## Visualizations

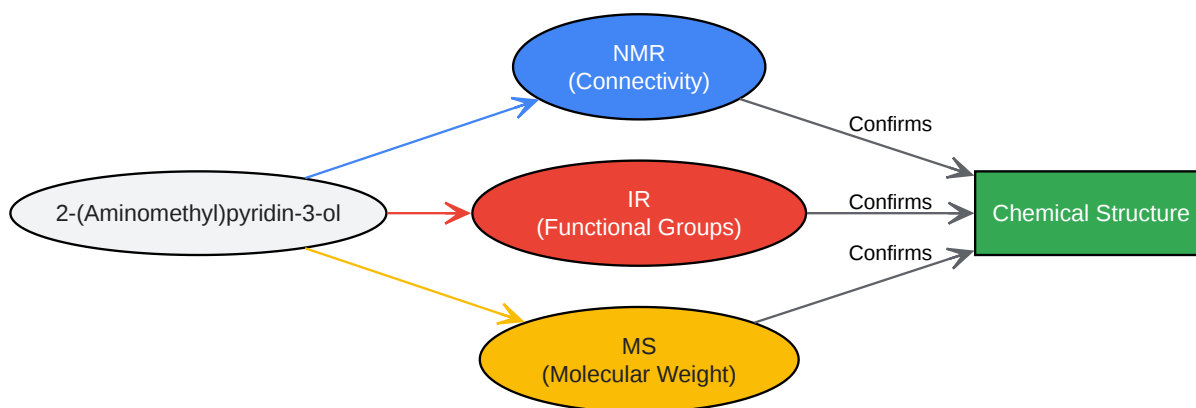
### Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic characterization of a chemical compound.

## Logical Relationship of Spectroscopic Techniques



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Caption: Interrelation of spectroscopic techniques for structural elucidation.

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